molecular formula C9H7BrO B3021665 4-Bromocinnamaldehyde CAS No. 49678-04-8

4-Bromocinnamaldehyde

Cat. No.: B3021665
CAS No.: 49678-04-8
M. Wt: 211.05 g/mol
InChI Key: XYRAWLRFGKLUMW-OWOJBTEDSA-N
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Description

4-Bromocinnamaldehyde, also known as E-3-(4-Bromophenyl)-2-propenal, is a chemical compound with the empirical formula C9H7BrO . It has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of this compound involves a metal-free catalyzed intermolecular tandem Michael addition/cyclization . This reaction is promoted by a simple inorganic base and displays moderate to good yields .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromophenyl group attached to a propenal group . The compound has a double bond stereo .


Chemical Reactions Analysis

This compound has been used in the synthesis of benzo[4,5]imidazo[1,2-a]pyridines . This reaction is promoted by a simple inorganic base and displays moderate to good yields .


Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point of 70-74°C . It has a predicted boiling point of 310.5±17.0 °C and a predicted density of 1.466±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, ethyl acetate, and hexane .

Scientific Research Applications

Tyrosinase Inhibition

4-Bromocinnamaldehyde has been studied for its potential as a tyrosinase inhibitor. A study by Cui et al. (2015) on alpha-substituted derivatives of cinnamaldehyde, including alpha-bromocinnamaldehyde, showed that these compounds can effectively reduce both monophenolase and diphenolase activity of tyrosinase. The inhibition by alpha-bromocinnamaldehyde was reversible, and the study provided insights into the molecular mechanisms of tyrosinase inhibition by these derivatives (Cui et al., 2015).

Synthesis Methods

Novel methods for synthesizing alpha-bromocinnamaldehydes have been explored. Shastin et al. (2005) developed a catalytic olefination process for the synthesis of alpha-bromocinnamaldehydes from aromatic aldehydes, offering a pathway for moderate to good yields (Shastin et al., 2005). In 2011, Ju Xiu-lian improved the method for preparing alpha-Bromocinnamaldehyde with an overall yield of 86.2%, avoiding the use of glacial acetic acid and reducing by-products (Ju Xiu-lian, 2011).

Structural and Vibrational Analysis

The structural properties of compounds derived from this compound have been extensively studied. Arunagiri et al. (2018) synthesized a novel compound and analyzed its structure through X-ray crystallography and vibrational spectroscopy. Their study included DFT calculations and Hirshfeld analysis to understand the electronic properties and interactions of the compound (Arunagiri et al., 2018).

Photolabile Protecting Group for Aldehydes and Ketones

This compound derivatives have been investigated for their role as photolabile protecting groups. Lu et al. (2003) demonstrated the use of a derivative, Bhc-diol, as a photoremovable protecting group for aldehydes and ketones under physiological conditions, indicating potential applications in photochemistry (Lu et al., 2003).

Electrochemical Behavior Studies

The impact of this compound on the electrochemical behavior of bismuth in chloride media was investigated by Berezhnaya et al. (2016). Their research showed how this compound affects cathodic and anodic processes, providing insights into its potential application in corrosion inhibition and electrochemical studies (Berezhnaya & Mishurov, 2016).

Properties

IUPAC Name

(E)-3-(4-bromophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRAWLRFGKLUMW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49678-04-8
Record name Trans-4-bromocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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